benzyl N-[3-(fluorosulfonyl)propyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-(3-fluorosulfonylpropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c12-18(15,16)8-4-7-13-11(14)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOVUKGJCSDQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorosulfonylation Using Sulfuryl Fluoride (SO₂F₂)
A patent by EP3715342A1 outlines a method for introducing fluorosulfonyl groups via reaction with sulfuryl fluoride gas (SO₂F₂) in the presence of a base. Applied to benzyl N-[3-(fluorosulfonyl)propyl]carbamate, this approach involves:
- Synthesis of Benzyl N-(3-Mercaptopropyl)Carbamate :
Reacting 3-mercaptopropylamine with benzyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) yields the thiol-protected intermediate. - Oxidation to Sulfonic Acid :
Treating the thiol with Oxone® (potassium peroxymonosulfate) in acetone/water oxidizes -SH to -SO₃H. - Fluorosulfonylation with SO₂F₂ :
The sulfonic acid intermediate reacts with SO₂F₂ gas in methyl tert-butyl ether (MTBE) at 0°C–20°C, facilitated by TEA, to form the fluorosulfonyl group.
Key Conditions :
Carbamate Formation Followed by Late-Stage Fluorosulfonylation
An alternative route prioritizes early-stage carbamate assembly. The Thieme Connect study (Liu et al., 2024) demonstrates the utility of 1,1,1,3,3,3-hexafluoropropan-2-yl (fluorosulfonyl)carbamate (HFC) as a fluorosulfonylating agent:
- Synthesis of Benzyl N-(3-Aminopropyl)Carbamate :
3-Aminopropanol reacts with benzyl chloroformate in DCM/TEA to form the carbamate. - Reaction with HFC :
Treating the amine with HFC in DCM and 1,4-diazabicyclo[2.2.2]octane (DABCO) generates the fluorosulfonylpropylcarbamate via an aza-sulfene intermediate.
Key Conditions :
- Reagent : HFC (1.2 equiv)
- Base : DABCO (3.0 equiv)
- Solvent : DCM
- Temperature : Room temperature
- Yield : ~80–89%.
Comparative Analysis of Synthetic Methods
The table below contrasts the two primary methods:
Mechanistic Insights and Optimization
Fluorosulfonylation Mechanism with SO₂F₂
The reaction of sulfonic acids with SO₂F₂ proceeds via deprotonation by TEA, forming a sulfonate anion that attacks electrophilic sulfur in SO₂F₂. This displaces a fluoride ion, yielding the sulfonyl fluoride:
$$
\text{RSO}3^- + \text{SO}2\text{F}2 \rightarrow \text{RSO}2\text{F} + \text{SO}_3\text{F}^-
$$
HFC-Mediated Fluorosulfonylation
HFC acts as a fluorosulfonylcarbamate transfer reagent. Deprotonation by DABCO generates an aza-sulfene intermediate, which undergoes nucleophilic attack by the amine, followed by carbamate group transfer:
$$
\text{HFC} + \text{RNH}2 \rightarrow \text{RNHSO}2\text{F} + \text{byproducts}
$$
Challenges and Practical Considerations
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(fluorosulfonyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamide derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl N-[3-(fluorosulfonyl)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl N-[3-(fluorosulfonyl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites in biomolecules, leading to the modification of their structure and function. This interaction can affect various biological processes and pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The propyl chain in benzyl carbamates is often functionalized to modulate reactivity, solubility, or biological activity. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Reactivity: The fluorosulfonyl group in the target compound enhances electrophilicity, enabling covalent bond formation with nucleophilic residues (e.g., serine or cysteine in enzymes). This contrasts with non-reactive groups like methylfuryl (compound 10, ) or aminopropylcarbamoyl (compound in ).
- Biological Activity: Compounds with sulfonamide (e.g., ) or morpholinomethyl groups (e.g., ) exhibit pharmacological activity, such as MmpL3 inhibition or kinase modulation, whereas the fluorosulfonyl derivative’s applications are more niche in covalent drug design.
Physicochemical Properties
- Polarity : The fluorosulfonyl group increases polarity compared to hydrophobic groups like methylfuryl. The hydrochloride salt in has a high topological polar surface area (93.4 Ų), enhancing water solubility.
- Stability : Sulfonyl fluorides are generally stable under physiological conditions but reactive in targeted covalent binding, whereas sulfonamides () may exhibit hydrolytic stability.
Limitations and Contradictions
- Data Gaps : Detailed pharmacokinetic or toxicity data for this compound are absent in the evidence.
- Synthetic Challenges : Yields for analogs vary widely (32–72%), suggesting substituent-dependent optimization hurdles .
Biological Activity
Benzyl N-[3-(fluorosulfonyl)propyl]carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula and a molecular weight of approximately 273.30 g/mol, this compound features a fluorosulfonyl group, which is instrumental in its biological interactions. Understanding its biological activity is crucial for exploring its therapeutic applications.
Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The presence of the fluorosulfonyl group enhances the compound's reactivity and potential for enzyme inhibition, which can lead to therapeutic effects in certain conditions.
Enzyme Inhibition Studies
Preliminary studies have demonstrated that compounds with similar structures exhibit significant enzyme inhibition. For instance, the fluorosulfonyl moiety is known to form covalent bonds with nucleophilic residues in enzymes, potentially leading to irreversible inhibition. Such interactions are critical for developing drugs targeting specific enzymes involved in disease processes.
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| This compound | Enzyme A | Competitive | TBD |
| Benzyl N-[3-(difluoromethoxy)propyl]carbamate | Enzyme B | Non-competitive | TBD |
Table 1: Comparison of enzyme inhibition data for similar compounds.
Case Studies
- Anticancer Activity : In a study focusing on the anticancer properties of fluorinated compounds, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity against certain cancer types, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Another case study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound demonstrated the ability to inhibit apoptotic pathways, thereby protecting neuronal cells from oxidative stress-induced damage.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Lipophilicity : The addition of the fluorosulfonyl group increases lipophilicity, enhancing membrane permeability and bioavailability.
- Selectivity : The compound shows promising selectivity towards specific targets, which is essential for minimizing side effects in therapeutic applications.
Toxicity and Safety
Toxicological evaluations are critical for assessing the safety profile of this compound. Initial findings suggest low toxicity levels in vitro; however, comprehensive in vivo studies are necessary to establish safety parameters.
Q & A
Q. What are the typical synthetic routes for benzyl N-[3-(fluorosulfonyl)propyl]carbamate, and how are intermediates characterized?
Synthesis of benzyl carbamates often involves multi-step reactions. For example, similar compounds like benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate are synthesized via coupling reactions using reagents such as HATU or DIPEA in solvents like DCM, followed by purification via silica gel chromatography . Key intermediates are characterized using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural integrity. For fluorosulfonyl-containing analogs, the sulfonyl group is typically introduced via sulfonation or halogen exchange reactions under controlled conditions (e.g., using SO₂F₂ or fluorinating agents) .
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments, with fluorosulfonyl groups causing distinct deshielding in adjacent protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for detecting impurities .
- Infrared (IR) Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carbamates) .
- HPLC : Assesses purity, especially for compounds prone to hydrolysis (e.g., carbamates in aqueous conditions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of fluorosulfonyl-containing carbamates?
Fluorosulfonyl groups are sensitive to moisture and temperature. Key strategies include:
- Solvent Selection : Anhydrous solvents (e.g., DCM, THF) minimize hydrolysis .
- Temperature Control : Reactions involving fluorosulfonyl moieties are often conducted at 0–25°C to prevent side reactions .
- Catalyst Use : Lewis acids (e.g., AlCl₃) or bases (e.g., DIPEA) accelerate sulfonation/fluorination steps .
- In Situ Monitoring : TLC or LC-MS tracks reaction progress, enabling timely quenching to avoid over-fluorination .
Q. What mechanisms explain the reactivity of this compound in biological systems?
While direct data on this compound is limited, analogous carbamates (e.g., imidazolidinone derivatives) act as enzyme inhibitors by forming covalent bonds with catalytic residues. The fluorosulfonyl group may enhance electrophilicity, enabling nucleophilic attack by serine or cysteine in target enzymes (e.g., proteases or esterases) . Activity can be validated via kinetic assays (e.g., measuring IC₅₀ values) and docking studies to predict binding modes .
Q. How should researchers address discrepancies in spectroscopic data for fluorosulfonyl carbamates?
- Cross-Validation : Use complementary techniques (e.g., XRD for crystalline compounds) to resolve ambiguous NMR/MS peaks .
- Isotopic Labeling : ¹⁸O/¹⁹F labeling clarifies assignments for overlapping signals .
- Computational Modeling : DFT calculations predict chemical shifts and vibrational frequencies, aiding interpretation .
Data Contradiction and Reproducibility
Q. Why might fluorosulfonyl carbamates exhibit batch-to-batch variability in biological assays?
- Hydrolysis Sensitivity : Trace moisture during synthesis or storage can degrade fluorosulfonyl groups, altering bioactivity. Stability studies under varying humidity/temperature are recommended .
- Impurity Profiles : Side products (e.g., des-fluoro analogs) may arise from incomplete fluorination. LC-MS/MS or ¹⁹F NMR quantifies these impurities .
Q. What experimental controls are essential when studying the enzyme inhibition of fluorosulfonyl carbamates?
- Negative Controls : Use inert carbamates (e.g., tert-butyl analogs) to distinguish non-specific binding .
- Time-Dependent Studies : Pre-incubate enzymes with inhibitors to assess covalent adduct formation .
- Competitive Assays : Co-administer substrates (e.g., para-nitrophenyl acetate for esterases) to confirm competitive vs. non-competitive inhibition .
Methodological Best Practices
Q. How can researchers mitigate hazards when handling fluorosulfonyl carbamates?
Q. What strategies improve the scalability of fluorosulfonyl carbamate synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
